molecular formula C9H5F3O3 B14071191 5-Formyl-2-(trifluoromethyl)benzoic acid

5-Formyl-2-(trifluoromethyl)benzoic acid

Cat. No.: B14071191
M. Wt: 218.13 g/mol
InChI Key: VJJCWYLMKHUALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formyl-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a formyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-(trifluoromethyl)benzoic acid typically involves the introduction of the formyl and trifluoromethyl groups onto a benzoic acid derivative. One common method involves the use of trifluoromethylation reagents and formylation reactions under controlled conditions. For instance, the compound can be synthesized by reacting 5-bromo-2-(trifluoromethyl)benzoic acid with a formylating agent such as dimethylformamide (DMF) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Formyl-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and stability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Formyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial cells, such as leucyl-tRNA synthetase. This inhibition disrupts protein synthesis, leading to the death of the microorganism .

Comparison with Similar Compounds

Similar Compounds

  • 2-Formylphenylboronic acid
  • 2-Formyl-3-fluorophenylboronic acid

Comparison

5-Formyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both a formyl and a trifluoromethyl group, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher acidity and different reactivity patterns, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C9H5F3O3

Molecular Weight

218.13 g/mol

IUPAC Name

5-formyl-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)7-2-1-5(4-13)3-6(7)8(14)15/h1-4H,(H,14,15)

InChI Key

VJJCWYLMKHUALF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.